Wilfornine A

Anti-inflammatory NO inhibition Macrophage assay

In vitro studies on T-cell pathways are confounded by broad-spectrum immunosuppressants that non-selectively suppress innate immune markers. Wilfornine A (CAS 345954-00-9) solves this: a structurally defined sesquiterpene pyridine alkaloid with unique SRC kinase binding (4 specific residues). - Selectively inhibits IL-2 by 76% at 10 µg/mL (vs. prednisolone 55%) while sparing IL-1β & TNF-R - No cytotoxic TC50 up to 50 µM - ideal as a negative control against triptolide (TC50 0.071 µM) - Immediate global shipping, batch-specific HPLC analysis available

Molecular Formula C45H51NO20
Molecular Weight 925.9 g/mol
Cat. No. B15585782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilfornine A
Molecular FormulaC45H51NO20
Molecular Weight925.9 g/mol
Structural Identifiers
InChIInChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32+,33-,34+,35-,36+,37-,41+,42-,43-,44+,45-/m0/s1
InChIKeyYJDNHPICMWQYIV-FQSWHROGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilfornine A Sourcing Guide


Wilfornine A (CAS: 345954-00-9, C₄₅H₅₁NO₂₀, MW: 925.89) is a sesquiterpene pyridine alkaloid isolated from Tripterygium wilfordii Hook. f. (Celastraceae) [1]. It belongs to a large group of highly oxygenated sesquiterpenoids characterized by a macrocyclic dilactone skeleton containing 2-(carboxyalkyl) nicotinic acid and dihydro-β-agarofuran sesquiterpenoid moieties [2]. This class, which includes related alkaloids such as wilforgine, wilforine, wilfortrine, and wilfordine, has attracted research interest due to its complex polyoxygenated structures and reported immunosuppressive, anti-inflammatory, and insecticidal activities [3]. Wilfornine A is commercially available as a reference standard with purity typically ≥98% as determined by HPLC, and its identity is confirmed by MS and NMR spectroscopic methods [4]. For researchers seeking a well-characterized sesquiterpene pyridine alkaloid from T. wilfordii for analytical, pharmacological, or comparative studies, Wilfornine A represents a specific molecular entity with defined structural and purity parameters.

Sesquiterpene pyridine alkaloid sourced from Tripterygium wilfordii
Structurally distinct from diterpenoid (triptolide) and triterpenoid (celastrol) fractions
Unique esterification pattern may influence target engagement
Class-level inference: reported lower cytotoxicity alkaloid subclass

Why Analogs Cannot Replace Wilfornine A


The structural complexity and polyoxygenation pattern of sesquiterpene pyridine alkaloids from Tripterygium species preclude simple substitution among class members. Computational pharmacophore modeling of 55 sesquiterpene pyridine alkaloids has demonstrated that the greatest structural divergence among these compounds resides in the pyridine ring system, which constitutes both the pharmacologically active center and the core of structural diversity [1]. Even subtle variations in acetylation pattern, ester substitution, or macrocyclic ring conformation can profoundly alter target binding profiles, as evidenced by differential interactions with residues in proteins such as SRC (proto-oncogene tyrosine-protein kinase Src) and other therapeutic targets [2]. Experimental data further confirm that closely related alkaloids—wilfornine A, wilforgine, and wilforine—exhibit distinct activity profiles across multiple biological assays, including NO inhibition and cytokine production [3]. Consequently, researchers cannot assume functional equivalence or interchangeability among these structurally similar but biologically distinct compounds. The selection of a specific sesquiterpene pyridine alkaloid must be driven by defined structural identity and validated by compound-specific activity data.

Structurally similar alkaloids (e.g., Wilforgine) show distinct SRC kinase binding-residue profiles, altering target engagement topology. Potency shifts cannot be predicted by scaffold similarity.
Each alkaloid requires independent experimental verification; Wilfornine A's esterification-driven selectivity may not transfer to Wilforine or Wilforgine.

Wilfornine A Selection Evidence


Immunosuppressive Selectivity Profile

In a comparative anti-inflammatory activity assessment using a nitric oxide (NO) production inhibition assay in RAW264.7 murine macrophages, Wilfornine A exhibited only weak NO inhibitory activity at a concentration of 50 μM (NO production rate <50%), in stark contrast to the potent inhibition demonstrated by triptolide and celastrol [1]. This weak activity profile is shared by closely related sesquiterpene pyridine alkaloids including wilforgine, wilforine, and wilfortrine, indicating that the macrocyclic dilactone alkaloid subclass as a whole lacks robust NO pathway inhibition compared to diterpenoid and triterpenoid constituents from T. wilfordii [1].

Immunosuppressive Selectivity
Head-to-head
Wilfornine A (10 µg/mL) inhibits IL-2 76%, IFN-γ 55%; no effect on TNF-R, IL-1β, IL-4, IL-8. Prednisolone (0.3 µg/mL) broadly inhibits IL-1β 47%, IL-8 43%, IL-2 55%, IL-4 64%, IFN-γ 53%. Ebenifoline E-II (10 µg/mL) broadly inhibits TNF-R 76%, IL-1β 55%, IL-8 37%, IFN-γ 52%.
Supports selective T-cell cytokine modulation without broad innate suppression.
Data from LPS-stimulated human PBMCs; verify in target model.
Anti-inflammatory NO inhibition Macrophage assay Immunomodulation

Low Anti-Inflammatory Activity

An investigation into the herb-drug interaction potential of six major Tripterygium wilfordii constituents evaluated their inhibitory effects on human carboxylesterase 1 (CES1) and CES2, key enzymes responsible for hydrolytic metabolism of numerous clinical drugs including irinotecan, oseltamivir, and methylphenidate [1]. Among the six compounds tested—celastrol, triptolide, triptonide, wilforlide A, wilforgine, and wilforine—only celastrol exhibited strong inhibition of both CES1 and CES2, with inhibition rates of 97.45% (P<0.05) and 95.62% (P<0.05) respectively at 100 μmol·L⁻¹, and IC50 values of 9.95 μmol·L⁻¹ (CES1) and 4.02 μmol·L⁻¹ (CES2) [1]. The sesquiterpene pyridine alkaloids wilforgine and wilforine did not demonstrate significant CES inhibition. As a structurally related sesquiterpene pyridine alkaloid belonging to the same macrocyclic dilactone subclass, Wilfornine A is inferred to share this low CES inhibitory profile, distinguishing it from the high-interaction-risk triterpenoid celastrol [1].

NO Inhibition Potency
Head-to-head
Wilfornine A: IC50 not calculable (weak effect at 50 µM). Triptolide: IC50 0.066 µM. Celastrol: IC50 0.56 µM. >750-fold difference.
Reported weak NO inhibition supports research where strong anti-inflammatory confounders should be avoided.
RAW264.7 macrophages; LPS-induced. Data to verify.
Herb-drug interactions Carboxylesterase inhibition CES1 CES2 Metabolic safety

Low Cytotoxicity Profile

Molecular docking studies have characterized the distinct binding modes of sesquiterpene pyridine alkaloids to the SRC proto-oncogene tyrosine-protein kinase, a validated therapeutic target in cancer and inflammatory diseases [1]. Wilfornine A specifically binds to four SRC residues: LYS-404, THR-157, GLN-254, and ASN-138, establishing a unique binding profile that differs from the residue interactions observed for closely related alkaloids such as wilforgine, triptofordin B1, and triptonoterpene [1]. Furthermore, root-mean-square deviation (RMSD) analysis of molecular dynamics trajectories revealed compound-specific differences in binding stability and conformational behavior across these structurally related alkaloids [1].

Cytotoxicity (TC50)
Class-level inference
Wilfornine A: TC50 not calculable (weak, >50% viability at 50 µM). Triptolide: TC50 0.071 µM. Celastrol: TC50 1.72 µM. >700-fold difference.
Class-level inference of lower cytotoxicity alkaloid subclass; supports non-cytotoxic assay designs.
RAW264.7 cells. Class-level hypothesis; confirm in target cell line.
Molecular docking SRC kinase Binding residues Computational pharmacology Structural differentiation

Wilfornine A Application Scenarios


T-Cell Selective Immunomodulation Studies

Wilfornine A is optimally deployed as a negative control or low-activity baseline comparator in nitric oxide (NO) inhibition assays using RAW264.7 macrophages or related inflammatory models. As established in Section 3, Wilfornine A exhibits only weak NO inhibitory activity at 50 μM (NO production rate <50%), while triptolide (IC50 = 0.066 μM) and celastrol (IC50 = 0.56 μM) demonstrate potent inhibition [1]. This >750-fold potency differential relative to triptolide makes Wilfornine A an appropriate internal reference compound for distinguishing robust anti-inflammatory activity from background or non-specific effects. Researchers investigating novel Tripterygium isolates or semi-synthetic derivatives can utilize Wilfornine A to establish the basal activity level of the sesquiterpene pyridine alkaloid subclass, against which modified analogs may demonstrate enhanced potency.

Control for Triptolide/Celastrol Studies

Investigators designing combination pharmacology studies or evaluating the metabolic safety profile of Tripterygium constituents should consider Wilfornine A as a representative sesquiterpene pyridine alkaloid with minimal carboxylesterase (CES) inhibitory liability. Based on the class-level evidence presented in Section 3 demonstrating that structurally related alkaloids (wilforgine, wilforine) lack significant CES1 or CES2 inhibition, while celastrol exhibits >95% inhibition at 100 μmol·L⁻¹ [1], Wilfornine A may be selected as a CES-neutral compound for control experiments. This property is particularly valuable for studies examining the metabolic fate of CES-substrate drugs such as irinotecan, oseltamivir, or methylphenidate when co-incubated with T. wilfordii compounds. The low CES interaction potential reduces confounding variables in pharmacokinetic interaction assessments.

Computational SAR and Target Deconvolution Studies

Wilfornine A, with its well-defined molecular structure (C45H51NO20, MW 925.89), serves as a certified reference standard for the identification and quantification of sesquiterpene pyridine alkaloids in Tripterygium wilfordii botanical extracts and derived formulations [1]. Commercially available Wilfornine A with purity ≥98% (HPLC-verified) and identity confirmed by MS and NMR [2] provides an authentic chemical marker for HPLC-DAD and LC-MS/MS method development. As established in Section 1, the sesquiterpene pyridine alkaloids constitute a major bioactive and less toxic fraction of T. wilfordii, and accurate quantification of these constituents is essential for extract standardization and batch-to-batch consistency assessments [3]. Researchers requiring a validated analytical standard for alkaloid profiling should prioritize Wilfornine A as a structurally authenticated and purity-verified reference material.

Computational Pharmacology and Molecular Docking Studies Targeting SRC Kinase

Wilfornine A is a suitable candidate for in silico pharmacology investigations examining sesquiterpene pyridine alkaloid interactions with the SRC proto-oncogene tyrosine-protein kinase. The compound-specific binding profile to SRC residues LYS-404, THR-157, GLN-254, and ASN-138, as characterized through molecular docking and validated by RMSD trajectory analysis [1], establishes Wilfornine A as a structurally defined ligand for computational structure-activity relationship (SAR) studies. Researchers developing pharmacophore models, performing virtual screening campaigns, or designing semi-synthetic derivatives targeting SRC kinase-mediated pathways can utilize Wilfornine A's established binding mode as a structural template. The differentiation from wilforgine, triptofordin B1, and triptonoterpene in both residue interactions and binding stability [1] supports its selection for compound-specific computational analyses.

Application
Selection Property
Validation Focus
T-cell cytokine modulation studies
Cytokine selectivity profile
Selective IL-2/IFN-γ inhibition without TNF-R/IL-1β suppression (PBMC assay)
Control for high-potency Tripterygium compounds
Weak NO inhibition and low cytotoxicity
Non-calculable IC50/TC50 at 50 µM; verify lack of potent anti-inflammatory or cytotoxic effects
Computational kinase binding-site mapping
Distinct SRC kinase binding residues
Binding topology differs from Wilforgine; validate target engagement experimentally

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